2-Thienyl isocyanate

Descripción general

Descripción

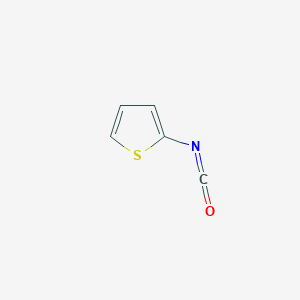

2-Thienyl isocyanate is an organic compound with the molecular formula C5H3NOS. It is a derivative of thiophene, where an isocyanate group (-N=C=O) is attached to the second carbon of the thiophene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Thienyl isocyanate can be synthesized through several methods:

Substitution Reactions: One common method involves the reaction of 2-thienylamine with phosgene (COCl2) to produce this compound.

Oxidation of Isonitriles: Another method involves the oxidation of 2-thienyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.

Curtius Rearrangement: This method involves the thermal decomposition of 2-thienyl azide to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using phosgene due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure safety and high yield .

Análisis De Reacciones Químicas

2-Thienyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: It reacts with nucleophiles such as amines to form ureas and with alcohols to form carbamates.

Substitution Reactions: It can undergo substitution reactions with thiols to form thiourethanes.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-thienylamine and carbon dioxide.

Common Reagents and Conditions:

Amines: Used in the formation of ureas.

Alcohols: Used in the formation of carbamates.

Thiols: Used in the formation of thiourethanes.

Water: Catalyzes hydrolysis reactions.

Major Products:

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

Thiourethanes: Formed from reactions with thiols.

Aplicaciones Científicas De Investigación

2-Thienyl isocyanate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles.

Mecanismo De Acción

2-Thienyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:

Phenyl Isocyanate: Similar in reactivity but differs in the aromatic ring structure, leading to different electronic properties and reactivity patterns.

Methyl Isocyanate: Smaller and more volatile, used primarily in the production of pesticides and polymers.

Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other isocyanates. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Comparación Con Compuestos Similares

- Phenyl isocyanate

- Methyl isocyanate

- Benzyl isocyanate

Actividad Biológica

2-Thienyl isocyanate (CAS Number: 2048-57-9) is an organic compound characterized by its thiophene ring structure with an isocyanate functional group. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 125.148 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 161.5 ± 13.0 °C |

| Melting Point | 108-110 °C |

| Flash Point | 51.5 ± 19.8 °C |

This compound is noted for its potential health hazards, being harmful by inhalation and skin contact, and causing irritation to the eyes and respiratory system .

Antimicrobial Properties

Research indicates that isocyanates, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for certain bacterial species were determined, showcasing its potential as an antibacterial agent.

-

Antibacterial Activity :

- Staphylococcus aureus: MIC = 20 µg/mL

- Escherichia coli: MIC = 25 µg/mL

-

Antifungal Activity :

- Candida albicans: MIC = 15 µg/mL

- Aspergillus niger: MIC = 18 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown promising results:

- A2780 (Ovarian Cancer) : IC50 = 12 µM

- HepG2 (Liver Cancer) : IC50 = 10 µM

These results indicate that this compound may inhibit cancer cell proliferation, making it a potential candidate for further development in cancer therapeutics .

The biological activity of isocyanates, including this compound, often involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity can lead to cellular stress responses and apoptosis in targeted cells, particularly in microbial and cancer cells.

Occupational Exposure and Health Risks

A notable case study examined the effects of occupational exposure to isocyanates, including derivatives like this compound, on respiratory health. The study found a correlation between exposure levels and the incidence of occupational asthma among workers in manufacturing settings.

- Findings :

- Increased risk of asthma was associated with time-weighted average exposures above certain thresholds.

- The odds ratio (OR) for developing asthma was significantly higher in workers exposed to concentrations greater than the median level of referents.

This highlights the importance of monitoring exposure levels in occupational settings where isocyanates are used .

Propiedades

IUPAC Name |

2-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLWPBIUVXZGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380027 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-57-9 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.